molecular formula C16H23NO2S B2778479 Tert-butyl 4-(phenylthio)piperidine-1-carboxylate CAS No. 154612-64-3

Tert-butyl 4-(phenylthio)piperidine-1-carboxylate

Cat. No.: B2778479
CAS No.: 154612-64-3
M. Wt: 293.43
InChI Key: NFTZBSOZGOAIBX-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(phenylthio)piperidine-1-carboxylate” is likely a chemical compound containing a piperidine ring, a phenylthio group, and a tert-butyl carboxylate group . Piperidine is a common motif in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a phenylthio group . The tert-butyl carboxylate could potentially be introduced through a reaction with tert-butyl chloroformate or a similar reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a phenylthio group attached to the piperidine ring, and a tert-butyl carboxylate group also attached to the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating properties of the sulfur atom in the phenylthio group, as well as the electron-withdrawing properties of the carboxylate group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their role as precursors in stereochemically controlled reactions. This process involves the preparation of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates from Boc-Asp-O(t)Bu and other beta-amino acids, highlighting their significance in synthesizing complex biologically relevant molecules (Marin et al., 2004).

Anticancer Drug Intermediates

The compound has been identified as an important intermediate for small molecule anticancer drugs, with a specific emphasis on tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as a key intermediate. This highlights the critical role of Tert-butyl 4-(phenylthio)piperidine-1-carboxylate derivatives in the synthesis pathways of compounds targeting cancer therapeutics, including the optimization of synthetic methods for higher yields (Zhang et al., 2018).

Biologically Active Compound Synthesis

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, serves as an intermediate in the synthesis of crizotinib and other biologically active compounds. This underscores the versatility of this compound derivatives in medicinal chemistry and drug development processes (Kong et al., 2016).

Corrosion Inhibition

Investigations into the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives for carbon steel in acidic environments reveal their potential as effective corrosion inhibitors. This application demonstrates the compound's utility beyond pharmaceuticals, extending into materials science and engineering to enhance the durability of metals in corrosive conditions (Praveen et al., 2021).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve exploring its potential uses in pharmaceuticals or other industries, as well as studying its physical and chemical properties in more detail .

Properties

IUPAC Name

tert-butyl 4-phenylsulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)20-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZBSOZGOAIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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